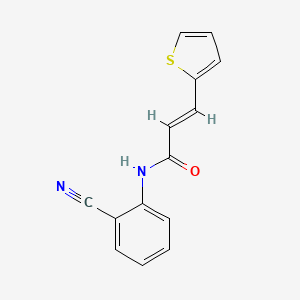

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyanophenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c15-10-11-4-1-2-6-13(11)16-14(17)8-7-12-5-3-9-18-12/h1-9H,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPCILWRMJMRIU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a cyanophenyl group attached to a thienyl moiety via an acrylamide linkage. This structural configuration is essential for its biological activity, as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as potent inhibitors of enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives of cyanoacrylamides have demonstrated significant inhibition of mushroom tyrosinase, suggesting that this compound may also exhibit similar properties .

- Antimicrobial Activity : The compound may possess antibacterial and antifungal properties. Studies indicate that related cyanoacrylamides exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . Such properties are crucial for potential applications in treating infections.

- Antiproliferative Effects : Research has indicated that certain analogs can induce apoptosis in cancer cells. For example, compounds with similar structures have shown promising antiproliferative effects against colon cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Studies and Research Findings

-

Tyrosinase Inhibition Study :

- A study synthesized various (E)-2-cyano-3-substituted phenyl acrylamides and assessed their inhibitory effects on tyrosinase. The results indicated that certain derivatives exhibited significant inhibition comparable to established inhibitors like kojic acid, suggesting potential applications in treating hyperpigmentation disorders .

- Antimicrobial Activity Assessment :

- Antiproliferative Properties :

Scientific Research Applications

Medicinal Chemistry

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide derivatives have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin production. In a study focusing on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs, it was found that certain derivatives exhibited significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders . The binding affinity of these compounds to the active site of tyrosinase was comparable to that of kojic acid, a well-known skin-lightening agent .

Neuroprotective Properties

Research has indicated that compounds similar to this compound can protect neuronal cells from glutamate-induced neurotoxicity. This neuroprotective effect is crucial for treating conditions such as Alzheimer's disease and Parkinson's disease . The mechanism involves enhancing the activity of endogenous cannabinoid agonists by inhibiting enzymes that degrade these compounds, thereby providing a protective effect against excitotoxicity .

Anti-Infective Activity

The compound has also been investigated for its anti-infective properties. A study highlighted its role as a deubiquitinase (DUB) inhibitor, which can modulate the host's immune response against intracellular pathogens like noroviruses and L. monocytogenes . By enhancing the host's ability to control infections, these compounds represent a novel approach to combating antibiotic resistance.

Anticancer Potential

This compound derivatives have been evaluated for their anticancer activity. One promising derivative demonstrated significant antiproliferative effects on colorectal cancer cell lines, with mechanisms involving oxidative stress induction leading to apoptosis . The structure-activity relationship studies further revealed that modifications to the aryl ring could enhance the anticancer potency of these compounds .

Summary Table of Applications

Chemical Reactions Analysis

Cyano Group Transformations

The electron-withdrawing cyano group participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to a carboxylic acid or amide, respectively .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine derivative .

Acrylamide Moiety Reactions

The α,β-unsaturated system enables:

-

Michael Additions : Nucleophiles (e.g., thiols, amines) attack the β-position, forming adducts (Table 1) .

-

Cyclization : Intramolecular reactions with proximal nucleophiles yield heterocycles (e.g., pyridones, pyrazoles) .

Table 1: Michael Addition Examples

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, RT, 12 h | N-Benzyl-β-amino derivative | 78% | |

| Thiophenol | DMF, K₂CO₃, 80°C, 6 h | β-Sulfanyl adduct | 65% |

Thienyl Group Modifications

The 2-thienyl ring undergoes electrophilic substitutions:

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, DCM, 0°C | C-5 | 82% | |

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 | 68% | |

| Sulfonation | SO₃/DMF, 100°C | C-3 | 55% |

Catalytic Cross-Coupling Reactions

The acrylamide’s aryl halide derivatives participate in Pd-mediated couplings:

| Reaction Type | Catalytic System | Application | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Biaryl synthesis | 75% | |

| Buchwald-Hartwig | Pd(dba)₂/Xantphos, NaOt-Bu | N-Arylation of amines | 89% |

Solvent and Base Optimization

Critical parameters for reaction efficiency (from gram-scale studies ):

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | 1,4-Dioxane | 85% |

| Base | K₂CO₃ (2.5 equiv) | Maximizes deprotonation |

| Temperature | 100°C | Balances rate and decomposition |

Mechanistic Insights

-

Knoevenagel Mechanism : Deprotonation of 2-cyanoacetamide generates a carbanion, which attacks the aldehyde carbonyl, followed by β-elimination .

-

Cyclization Pathways : Intramolecular attack by the acrylamide’s nitrogen on electrophilic centers (e.g., nitriles) forms six-membered rings .

This compound’s versatility in synthesis and functionalization underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize solvent polarity, base strength, and temperature control to optimize yields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Cyanophenyl and thienyl groups confer distinct properties:

- Hydrophobicity : Thienyl substitutions improve lipophilicity, aiding membrane permeability, while polar groups (e.g., methoxy or hydroxy in ) balance solubility .

- Stability : Halogenated analogs (e.g., bromo or nitro derivatives in ) may exhibit greater metabolic stability but lower solubility.

Table 2: Bioactivity Comparison

Key Findings :

- Thienyl-containing acrylamides (e.g., Compound 48) show promise in targeting proteins like RKIP, a regulator of kinase signaling .

- Methoxy and hydroxy substitutions (e.g., ) correlate with anti-inflammatory effects, likely via modulation of NF-κB or COX-2 pathways.

- Antifungal activity in highlights the role of methoxy groups in enhancing membrane disruption or ergosterol biosynthesis inhibition.

Discussion of Substituent Effects

- Cyanophenyl vs. Halogenated Aromatics: Cyanophenyl groups may offer stronger dipole interactions compared to bromo or nitro substituents, improving target specificity .

- Thienyl vs. Furyl or Phenyl : Thienyl’s sulfur atom contributes to hydrogen bonding and π-stacking, whereas furyl () or phenyl groups may reduce steric hindrance .

- Polar vs. Nonpolar Substituents: Hydroxy and methoxy groups () enhance water solubility but may reduce blood-brain barrier penetration compared to cyanophenyl or thienyl .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-cyanophenyl)-3-(2-thienyl)acrylamide, and what methodological considerations ensure high yield and purity?

Answer: The compound is typically synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl compounds. A general protocol involves:

- Reacting cyanoacetamide derivatives with substituted aldehydes (e.g., thienyl aldehydes) in absolute ethanol.

- Using piperidine as a catalyst under reflux (3–5 hours) to drive the reaction to completion .

- Purification via recrystallization from ethanol to achieve high purity (>95%) .

Key considerations include optimizing molar ratios (e.g., 1:1 aldehyde:cyanoacetamide), solvent polarity, and catalyst concentration. Analytical techniques like HPLC or TLC are recommended to monitor reaction progress and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and stereochemistry. For example, related acrylamide derivatives crystallize in monoclinic systems (space group P21/n) with distinct torsion angles between aromatic rings .

- FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹).

- NMR (¹H/¹³C) identifies substituent effects: the thienyl proton environment typically appears as a multiplet at δ 6.8–7.5 ppm, while the cyano group deshields adjacent aromatic protons .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant, anti-inflammatory)?

Answer:

- Antioxidant activity : Use DPPH radical scavenging or FRAP assays . For example, phenolic-substituted acrylamides show IC₅₀ values of 12–45 μM in DPPH assays, correlating with electron-donating substituents .

- Anti-inflammatory activity : Carrageenan-induced paw edema in rodent models measures inhibition of inflammation (e.g., 30–60% reduction at 50 mg/kg doses) .

- Always include positive controls (e.g., ascorbic acid for antioxidants, indomethacin for inflammation).

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing structurally similar acrylamide derivatives?

Answer:

- Perform structure-activity relationship (SAR) studies to isolate variables. For instance, electron-withdrawing groups (e.g., -CN) on the phenyl ring enhance antioxidant activity, while bulky substituents may reduce bioavailability .

- Use molecular docking to predict binding affinities to targets like COX-2 or NF-κB. For example, thienyl groups may engage in π-π stacking with hydrophobic enzyme pockets .

- Validate findings with dose-response curves and kinetic assays to distinguish potency (IC₅₀) from efficacy (maximal effect) .

Q. What strategies optimize reaction conditions for eco-friendly synthesis of this compound?

Answer:

- Replace traditional solvents (ethanol) with green alternatives (e.g., PEG-400 or water) to reduce environmental impact .

- Explore microwave-assisted synthesis to shorten reaction times (30 minutes vs. 3 hours) and improve yields .

- Use recyclable catalysts (e.g., immobilized piperidine on silica) to minimize waste .

- Monitor atom economy and E-factor (kg waste/kg product) to quantify sustainability improvements .

Q. How do steric and electronic modifications (e.g., trifluoromethoxy, bromo substituents) alter the compound’s reactivity and bioactivity?

Answer:

- Trifluoromethoxy (-OCF₃) increases metabolic stability and lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration .

- Bromo substituents introduce steric hindrance, potentially reducing enzymatic degradation but increasing molecular weight (e.g., +79.9 g/mol for Br vs. H) .

- Electron-deficient thienyl rings (due to -CN groups) polarize the acrylamide backbone, improving hydrogen-bonding interactions with biological targets .

Experimental validation via X-ray crystallography and isothermal titration calorimetry (ITC) is recommended to quantify binding energetics .

Q. What advanced computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETlab 2.0 to estimate parameters:

- Toxicity Prediction : ProTox-II can identify potential hepatotoxicity (e.g., structural alerts for Michael acceptors in acrylamides) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

Answer:

- SCXRD provides definitive proof of stereochemistry (E/Z configuration) and crystal packing. For example, related compounds exhibit a trans-configuration (E) across the acrylamide double bond .

- Powder XRD detects polymorphic forms. For instance, annealing at 120°C may shift diffraction peaks (e.g., 2θ = 12.5° to 13.2°) due to lattice rearrangement .

- Pair with DSC to correlate thermal events (melting points, glass transitions) with crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.